

Dracorhodin perchlorate comparative metabolomics network pharmacology

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Compound Focus: Dracorhodin perchlorate

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Molecular Targets & Pathway Comparison

The table below summarizes the core targets and mechanisms of DP in treating DFU, identified through integrated metabolomics and network pharmacology studies.

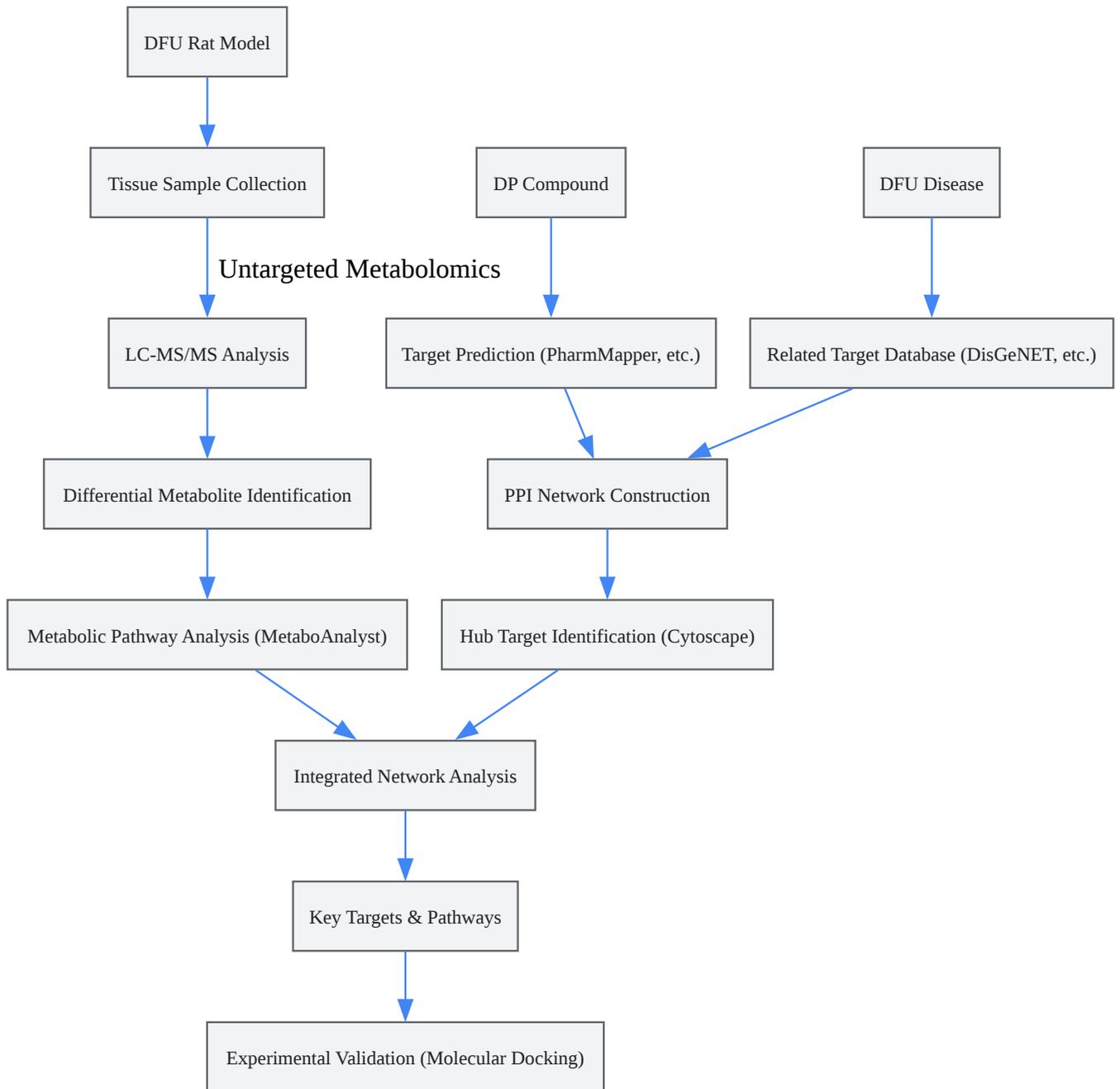
Study Focus / Model	Key Identified Targets	Associated Pathways/Biological Processes	Experimental Validation Method
Multi-Target Mechanism (DFU Rat Model) [1] [2]	PAH, GSTM1, DHFR, CAT	Regulation of metabolic pathways (e.g., phenylalanine, glutathione metabolism)	Molecular docking confirmed strong binding affinity between DP and these hub targets. [1]
Nrf2-Ferroptosis Pathway (DFU Rat Model & HUVECs) [3]	Nrf2, GPX4, HO-1, SLC7A11	Nrf2-mediated anti-ferroptosis; Reduction of ROS and lipid peroxidation	Nrf2 inhibitor ML385 significantly attenuated DP's healing effects, confirming pathway involvement. [3]
Growth Factor & Angiogenesis (Rat Skin Wound Model) [4]	EGF, bFGF	Promotion of angiogenesis and tissue repair	Immunohistochemistry showed DP significantly upregulated EGF and bFGF expression in granulation tissue. [4]

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Keratinocyte Signaling (Human HaCaT Cells) [5]	β -catenin, ERK, p38, AKT	Enhancement of cell migration and proliferation	Western blot analysis demonstrated DP activated these key signaling proteins. [5]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental methodologies used.

- DFU Rat Model Establishment
 - **Animals:** Sprague-Dawley rats are fed a high-fat, high-sugar diet for 4-5 weeks [1] [3].
 - **Diabetes Induction:** A single intraperitoneal injection of **Streptozotocin (STZ)** at 40 mg/kg is administered to induce diabetes. Successful induction is confirmed by fasting blood glucose levels ≥ 16.7 mmol/L for 3 consecutive days [1] [3].
 - **Ulcer Creation:** Under anesthesia, a full-thickness circular wound (diameter ~15 mm) is created on the rat's dorsum [3].
 - **DP Administration:** DP is typically prepared as an ointment in Vaseline or a targeted emulsion gel and applied topically to the wound at various concentrations (e.g., 50, 100, 200 μ g/mL) [3] [4].
- Integrated Metabolomics and Network Pharmacology Workflow This integrated approach helps uncover the complex mechanisms of DP, from systemic metabolic changes to specific molecular targets [1].



Integrated Metabolomics & Network Pharmacology Workflow

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- Key In-Vitro Assays for Mechanism Validation

- **Cell Viability & Migration:** **Cell Counting Kit-8 (CCK-8)** and **Transwell** assays are used to assess DP's effect on the viability and migration of human keratinocytes (HaCaT) or human umbilical vein endothelial cells (HUVECs) [3] [5].
- **Oxidative Stress Markers:** **ELISA** kits are used to measure reactive oxygen species (ROS) and lipid peroxidation levels in cell cultures or tissues [3].
- **Protein Expression:** **Western Blot** analysis is performed to detect the expression and phosphorylation of key pathway proteins (e.g., Nrf2, GPX4, AKT, ERK) [3] [5].
- **Molecular Docking:** Software like AutoDock Vina is used to simulate and score the binding affinity between the DP molecule and the identified protein targets (e.g., PAH, CAT) [1].

Comparative Analysis with Other Phytochemicals

DP's multi-target mechanism distinguishes it from other natural compounds studied for DFU. The table below provides a brief comparison.

Compound / Source	Primary Proposed Mechanisms for DFU	Key Experimental Outcomes
Dracorhodin Perchlorate (Dragon's Blood)	Multi-target; Modulates metabolism (PAH, GSTM1), activates Nrf2, inhibits ferroptosis, upregulates growth factors (EGF, bFGF), promotes keratinocyte migration [1] [3] [4].	Accelerated wound closure, reduced inflammation (TNF- α , IL-1), decreased ROS, enhanced collagen and granulation tissue in a dose-dependent manner. [1] [3]
Paeoniflorin (Peony)	Inhibits NLRP3 and NF- κ B-mediated inflammation by suppressing CXCR2 [1].	Effectively reduced inflammation in DFU models. [1]
Mangiferin (Mango)	Suppresses inflammation and oxidative stress; upregulates Nrf2 [1].	Inhibited the prolongation of the inflammatory phase in diabetic wounds. [1]
Luteolin (Various plants)	Inactivates NF- κ B and upregulates Nrf2 to ameliorate inflammation and oxidative stress [1].	Promoted wound repair in DFU rats. [1]

Conclusions and Research Implications

Current evidence demonstrates that DP promotes DFU healing through a multi-target mechanism, distinct from other phytochemicals that often focus on single pathways like NF- κ B or Nrf2. Its efficacy is linked to dose-dependent modulation of metabolism, oxidative stress, inflammation, and growth factors [1] [3].

For the research and development of DP, the following directions are suggested:

- **Formulation Optimization:** The enhanced transdermal delivery and efficacy of the **inflammation-targeted emulsion gel** (zeta potential: -51.6 mV) over non-targeted formulations is a critical finding for future drug delivery system design [4].
- **Mechanism Depth:** Further investigation is needed to fully connect the upstream molecular targets (like PAH and GSTM1) with the downstream functional effects (like Nrf2 activation and growth factor expression).
- **Therapeutic Potential:** The ability of DP to activate the Nrf2 pathway and inhibit ferroptosis presents a novel approach for treating the complex pathology of DFU [3].

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